molecular formula C17H13FO4S B3048131 2(5H)-Furanone, 3-(4-fluorophenyl)-4-[4-(methylsulfonyl)phenyl]- CAS No. 157672-00-9

2(5H)-Furanone, 3-(4-fluorophenyl)-4-[4-(methylsulfonyl)phenyl]-

Cat. No. B3048131
M. Wt: 332.3 g/mol
InChI Key: ZRCURVJXQGLLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06486194B2

Procedure details

To the product of Step 1 (216 mg) dissolved in acetonitrile (4 mL) was added Et3N (0.26 mL), followed by 4-fluorophenylacetic acid (102 mg). After 1.5 h at room temperature 0.23 nL of DBU was added. The reaction mixture was stirred for another 45 min and then treated with 5 mL of IN HCl. The product was extracted with EtOAc, dried over Na2S04 and concentrated. The residue was purified by flash chromatography (40% EtOAc in hexane) to yield 150 mg of the title compound as a solid. 1H NMR (CD3COCD3) d 3.15 (3H, s), 5.36 (3H, s), 7.18 (2H, J=8.9 Hz, t), 7.46 (2H, m), 7.7 (2H, J=8.65 Hz, d), 7.97 (2H, J=8.68, d).
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
102 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.23 nL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][CH:6]=1)=O.CCN(CC)CC.[F:22][C:23]1[CH:28]=[CH:27][C:26]([CH2:29][C:30]([OH:32])=[O:31])=[CH:25][CH:24]=1.C1CCN2C(=NCCC2)CC1>C(#N)C.Cl>[F:22][C:23]1[CH:24]=[CH:25][C:26]([C:29]2[C:30](=[O:32])[O:31][CH2:2][C:3]=2[C:5]2[CH:6]=[CH:7][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:9][CH:10]=2)=[CH:27][CH:28]=1

Inputs

Step One
Name
Quantity
216 mg
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
102 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)O
Step Four
Name
Quantity
0.23 nL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for another 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
dried over Na2S04
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (40% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1C(OCC1C1=CC=C(C=C1)S(=O)(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.